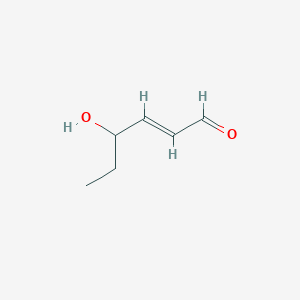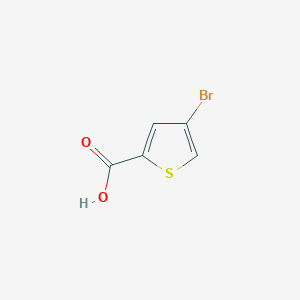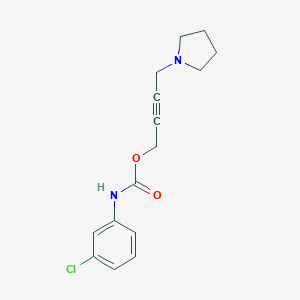
Etiohemin
Descripción general
Descripción
Etiohemin is a chemical compound with the molecular formula C32H36ClFeN4 . It’s important to note that the specific properties and uses of Etiohemin may vary and are subject to ongoing research .
Synthesis Analysis
The synthesis of Etiohemin or similar compounds often involves complex organic chemistry reactions . Retrosynthetic analysis is a common strategy used in organic synthesis . This process involves working backward from the desired product to determine the necessary starting materials and reactions .Molecular Structure Analysis
The molecular structure of a compound like Etiohemin can be analyzed using various techniques such as NMR spectroscopy . This technique can provide detailed information about the arrangement of atoms within the molecule .Chemical Reactions Analysis
The chemical reactions involving Etiohemin can be complex and may involve multiple steps . Understanding these reactions often requires a detailed analysis of the reaction mechanisms and the factors influencing the reaction rates .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like Etiohemin can be determined using various analytical techniques . These properties can include color, density, hardness, melting and boiling points, and many others .Aplicaciones Científicas De Investigación
Pharmaceutical Knowledge and Drug Discovery
- Global Health and Postcolonial Science : Research at iThemba Pharmaceuticals in South Africa highlights the significance of the location of pharmaceutical knowledge production, exploring global health and postcolonial science (Pollock, 2014).
- Ethnopharmacology and Medicinal Plants : The ethnobotanical study of traditional medicinal plants in Ethiopia underscores the importance of documenting and conserving traditional botanical knowledge for medicinal plant identification and sustainable usage (Abera, 2014).
Nanoparticle Research
- Maghemite Nanoparticles : A study on superparamagnetic iron oxide particles of maghemite, coated with poly(ethylene imine) and poly(ethylene oxide)-block-poly(glutamic acid), indicates their potential as an MRI contrast agent (Thünemann et al., 2006).
Mechanisms of Drug Action
- Ethylmercury and the Blood-Brain Barrier : An examination of whether ethylmercury-containing compounds cross the blood-brain barrier, indicating that they are actively transported across membranes and accumulate in the brain (Kern et al., 2019).
- Thioamide Drugs against Tuberculosis and Leprosy : This research presents definitive evidence that thioamide drugs form covalent adducts with nicotinamide adenine dinucleotide (NAD) and act as inhibitors of M. tuberculosis and M. leprae InhA (Wang et al., 2007).
Propiedades
IUPAC Name |
iron(3+);2,7,12,17-tetraethyl-3,8,13,18-tetramethylporphyrin-22,23-diide;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N4.ClH.Fe/c1-9-21-17(5)25-14-30-23(11-3)19(7)27(35-30)16-32-24(12-4)20(8)28(36-32)15-31-22(10-2)18(6)26(34-31)13-29(21)33-25;;/h13-16H,9-12H2,1-8H3;1H;/q-2;;+3/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOWYXHSRNQLRW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CC)C)CC)C)CC)C.[Cl-].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36ClFeN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Etiohemin | |
CAS RN |
19413-49-1 | |
| Record name | Etiohemin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019413491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does etiohemin interact with myoglobin, and what are the downstream effects?
A1: Etiohemin, a derivative of heme with a slightly modified side chain, can be incorporated into the active site of myoglobin, similar to the natural heme prosthetic group. [, ] The paper by Neya et al. [] investigates this interaction using etiohemin-I, a specific isomer of etiohemin. While both papers highlight the ability of etiohemin to act as a prosthetic group in myoglobin, the specific downstream effects are not extensively discussed in these particular articles. Further research is needed to elucidate the functional consequences of this interaction on myoglobin's oxygen binding and release properties.
Q2: What insights does the "Solution 1H NMR study of the accommodation of the side chain of n-butyl-etiohemin-I incorporated into the active site of cyano-metmyoglobin" provide regarding the structural interaction?
A2: This study [] utilizes Nuclear Magnetic Resonance (NMR) spectroscopy to investigate how the n-butyl side chain of etiohemin-I is accommodated within the active site of cyano-metmyoglobin. By analyzing the chemical shifts and other NMR parameters, the researchers gain insights into the specific orientation and interactions of the etiohemin-I molecule within the protein's binding pocket. This detailed structural information helps understand how the modified side chain of etiohemin influences its binding affinity and potential functional consequences compared to the natural heme group.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




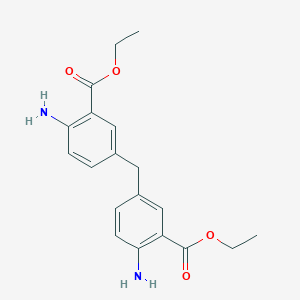




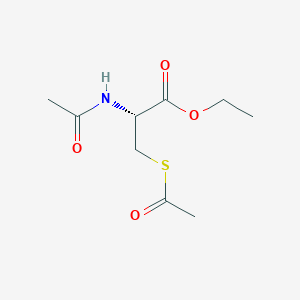
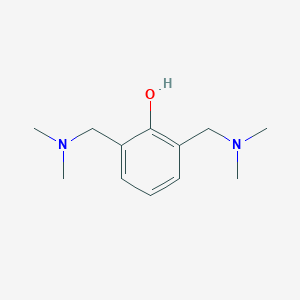
![v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-](/img/structure/B101361.png)

